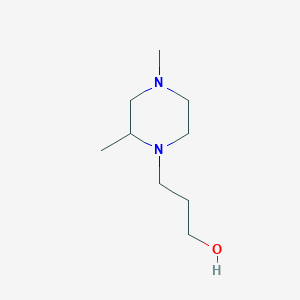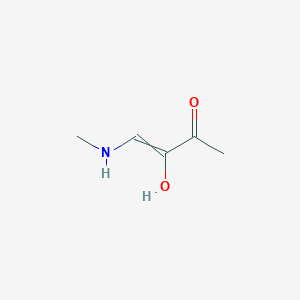
3-Hydroxy-4-(methylamino)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-(methylamino)but-3-en-2-one is an organic compound with the molecular formula C5H9NO2 It is a derivative of butenone, featuring both a hydroxyl group and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(methylamino)but-3-en-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxybut-3-en-2-one with methylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-(methylamino)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used to substitute the methylamino group, depending on the desired product.
Major Products Formed
Oxidation: The major product is 3-oxo-4-(methylamino)but-3-en-2-one.
Reduction: The major product is 3-hydroxy-4-(methylamino)butan-2-ol.
Substitution: The products vary depending on the nucleophile used in the reaction.
Applications De Recherche Scientifique
3-Hydroxy-4-(methylamino)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-(methylamino)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methylamino groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in electrostatic interactions with target molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-4-phenylbut-3-en-2-one: Similar structure but with a phenyl group instead of a methylamino group.
2,2,6,6-Tetramethyl-3-hydroxyhept-3-en-5-one: Similar structure but with different substituents.
2,2,6,6-Tetramethyl-3-methylaminohept-3-en-5-one: Similar structure but with a different carbon chain length.
Uniqueness
3-Hydroxy-4-(methylamino)but-3-en-2-one is unique due to the presence of both a hydroxyl group and a methylamino group on the butenone backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
72277-91-9 |
|---|---|
Formule moléculaire |
C5H9NO2 |
Poids moléculaire |
115.13 g/mol |
Nom IUPAC |
3-hydroxy-4-(methylamino)but-3-en-2-one |
InChI |
InChI=1S/C5H9NO2/c1-4(7)5(8)3-6-2/h3,6,8H,1-2H3 |
Clé InChI |
IKQUOZRLFBKZDC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=CNC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


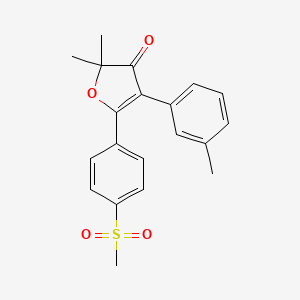
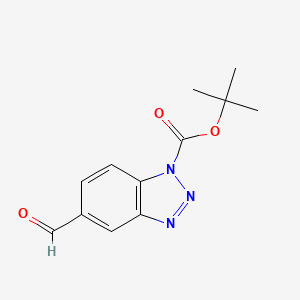
![4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline](/img/structure/B13967152.png)
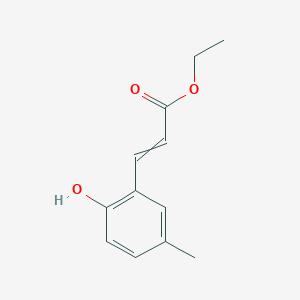
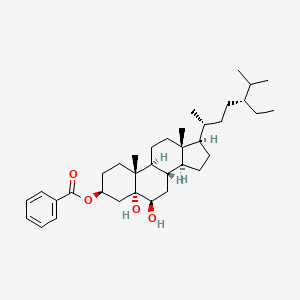

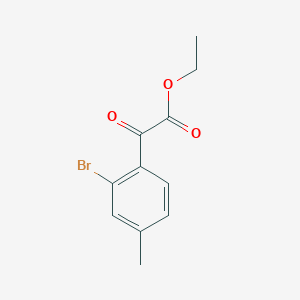
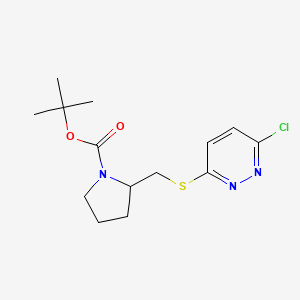
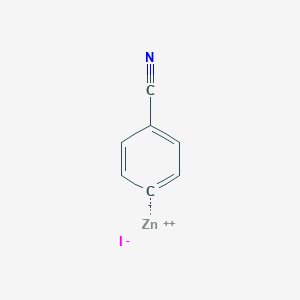
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone](/img/structure/B13967221.png)
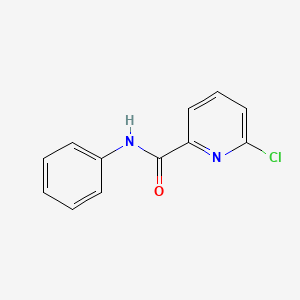
![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenol](/img/structure/B13967230.png)
![2-Bromo-1-[2-(hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13967232.png)
